molecular formula C9H11ClO2 B13925454 2-Chloro-5-methoxybenzeneethanol

2-Chloro-5-methoxybenzeneethanol

Cat. No.: B13925454
M. Wt: 186.63 g/mol
InChI Key: LGHHWLSRPXJYOM-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxybenzeneethanol is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, featuring a chloro group at the second position, a methoxy group at the fifth position, and an ethanol group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxybenzeneethanol typically involves the following steps:

    Starting Material: The synthesis begins with 2-Chloro-5-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of catalytic hydrogenation for the reduction step and continuous flow reactors for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxybenzeneethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 2-Chloro-5-methoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form 2-Chloro-5-methoxybenzeneethane using strong reducing agents.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base.

Major Products Formed

    Oxidation: 2-Chloro-5-methoxybenzaldehyde.

    Reduction: 2-Chloro-5-methoxybenzeneethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-methoxybenzeneethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxybenzeneethanol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the chloro and methoxy groups can influence its binding affinity and reactivity with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.

    2-Chloro-5-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanol group.

    2-Chloro-5-methoxyphenol: Similar structure but with a hydroxyl group instead of an ethanol group.

Uniqueness

2-Chloro-5-methoxybenzeneethanol is unique due to the presence of the ethanol group, which imparts different chemical reactivity and potential biological activity compared to its similar compounds. The combination of chloro, methoxy, and ethanol groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

2-(2-chloro-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11ClO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6,11H,4-5H2,1H3

InChI Key

LGHHWLSRPXJYOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CCO

Origin of Product

United States

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